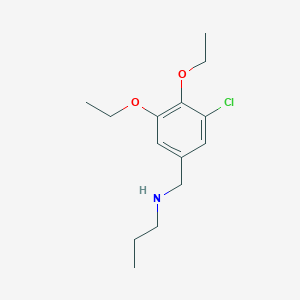

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential applications in scientific research. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a critical role in regulating various physiological processes, including pain perception, mood, appetite, and immune function. CP-55940 has been used in numerous studies to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions.

Mécanisme D'action

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is a potent agonist of the cannabinoid receptors CB1 and CB2. When N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine binds to these receptors, it activates various signaling pathways in the body. The exact mechanisms of action of N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine are complex and not fully understood. However, it is believed that N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating various physiological processes.

Biochemical and physiological effects:

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has numerous biochemical and physiological effects on the body. Some of the effects include:

1. Analgesia: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has potent analgesic effects and has been shown to reduce pain perception in animal models of pain.

2. Neuroprotection: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

3. Anti-inflammatory: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have anti-inflammatory effects in animal models of inflammation.

4. Anti-tumor: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have anti-tumor effects in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has several advantages and limitations for use in lab experiments. Some of the advantages include:

1. Potent agonist: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is a potent agonist of the cannabinoid receptors CB1 and CB2, making it a valuable tool for investigating the endocannabinoid system.

2. Versatile: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine can be used in a wide range of experiments, including pain perception, neuroprotection, and cancer therapy.

3. Well-studied: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been extensively studied, and its effects on the body are well understood.

Some of the limitations of N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine include:

1. Cost: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine can be expensive to synthesize, limiting its use in some experiments.

2. Specificity: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is not specific to the endocannabinoid system and can interact with other receptors in the body, leading to potential confounding effects.

3. Ethics: The use of N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine in animal experiments raises ethical concerns, and alternative methods should be considered where possible.

Orientations Futures

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has numerous potential future directions for scientific research. Some of the areas where N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine could be used include:

1. Drug discovery: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine could be used as a starting point for developing new drugs that target the endocannabinoid system for various medical conditions.

2. Pain management: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine could be used to develop new therapies for chronic pain conditions.

3. Neuroprotection: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine could be used to develop new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

4. Cancer therapy: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine could be used to develop new therapies for various types of cancer.

In conclusion, N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is a synthetic cannabinoid compound that has been extensively studied for its potential applications in scientific research. N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been used in numerous studies to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions. N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has several advantages and limitations for use in lab experiments, and numerous potential future directions for scientific research.

Méthodes De Synthèse

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is typically synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used. However, the general steps involved in the synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine include the preparation of intermediate compounds, such as 3-chloro-4,5-diethoxybenzaldehyde and propylamine, and their subsequent reaction to form the final product. The purity and quality of the final product are critical for its use in scientific research.

Applications De Recherche Scientifique

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been extensively studied for its potential applications in scientific research. It has been used to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions. Some of the areas of research where N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been used include:

1. Pain management: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have potent analgesic effects in animal models of pain. It has been used to investigate the mechanisms of pain perception and to develop new therapies for chronic pain conditions.

2. Neuroprotection: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been used to investigate the mechanisms of neuronal damage and to develop new therapies for these conditions.

3. Cancer therapy: N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been shown to have anti-tumor effects in animal models of cancer. It has been used to investigate the mechanisms of tumor growth and to develop new therapies for various types of cancer.

Propriétés

Nom du produit |

N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine |

|---|---|

Formule moléculaire |

C14H22ClNO2 |

Poids moléculaire |

271.78 g/mol |

Nom IUPAC |

N-[(3-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C14H22ClNO2/c1-4-7-16-10-11-8-12(15)14(18-6-3)13(9-11)17-5-2/h8-9,16H,4-7,10H2,1-3H3 |

Clé InChI |

UWWYUAJHUUFDRN-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC(=C(C(=C1)Cl)OCC)OCC |

SMILES canonique |

CCCNCC1=CC(=C(C(=C1)Cl)OCC)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)

![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)

![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

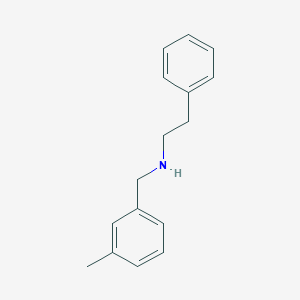

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)

![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)

![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)

![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)

![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)

![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)